(2-Acetyloxycyclopentyl) 4-nitrobenzoate

Description

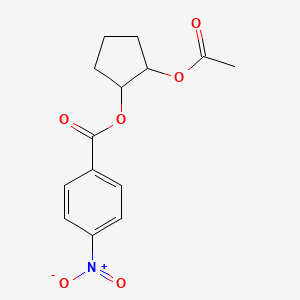

(2-Acetyloxycyclopentyl) 4-nitrobenzoate is a nitroaromatic ester characterized by a cyclopentyl ring substituted with an acetyloxy group at the 2-position and a 4-nitrobenzoate moiety. The nitro group (-NO₂) at the para position of the benzoate ring confers strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions such as hydrogen bonding .

Properties

CAS No. |

37844-68-1 |

|---|---|

Molecular Formula |

C14H15NO6 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(2-acetyloxycyclopentyl) 4-nitrobenzoate |

InChI |

InChI=1S/C14H15NO6/c1-9(16)20-12-3-2-4-13(12)21-14(17)10-5-7-11(8-6-10)15(18)19/h5-8,12-13H,2-4H2,1H3 |

InChI Key |

JKDSBXDOQZTOFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyloxycyclopentyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyloxycyclopentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyloxycyclopentyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-acetyloxycyclopentanol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Hydrolysis: 4-nitrobenzoic acid and 2-acetyloxycyclopentanol.

Reduction: (2-Acetyloxycyclopentyl) 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2-Acetyloxycyclopentyl) 4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

Biology: The compound’s derivatives may have potential as enzyme inhibitors or substrates in biochemical assays.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific biological activities.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (2-Acetyloxycyclopentyl) 4-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (2-Acetyloxycyclopentyl) 4-nitrobenzoate and related nitrobenzoate esters, based on available evidence:

Structural and Electronic Effects

- Substituent Influence: The 4-nitro group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions . Chlorine (in 4-chlorophenyl 4-nitrobenzoate) and trifluoromethyl groups increase lipophilicity (logP = 3.81 vs. 3.07 for acetyl-substituted analogs), impacting membrane permeability . The cyclopentyl-acetyloxy group in the target compound likely reduces crystallinity compared to rigid aromatic esters, improving solubility in nonpolar solvents.

Physicochemical Properties

- Solubility : The acetylated phenyl derivative (logSw = -3.51) shows higher aqueous solubility than the chlorophenyl analog (logSw = -4.61), attributed to its polar acetyl group .

- Hydrogen Bonding : Compounds with higher hydrogen bond acceptor counts (e.g., 2-acetyl-4-methylphenyl derivative: 9 acceptors) exhibit stronger intermolecular interactions, influencing crystal packing and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.